1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one
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Overview
Description
1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1-(4-amino-3-fluorophenyl)-2,2-difluoroethan-1-one.
Reduction: Formation of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanol.
Oxidation: Formation of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substituents but lacking the difluoroethanone group.
4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another compound with similar halogen substituents but different functional groups.
Uniqueness
1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms along with a difluoroethanone group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1823323-06-3 |
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Molecular Formula |
C8H4BrF3O |
Molecular Weight |
253.02 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
InChI Key |
IBXGOAIGNIZXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)F)Br |
Origin of Product |
United States |
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